1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione
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Overview
Description
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and are commonly found in plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with an anthraquinone derivative.
Hydroxylation: Introduction of hydroxyl groups at the 1, 4, and 8 positions.
Alkylation: Attachment of a 3-oxohexyl group at the 2 position.
The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using marine-derived fungi such as Fusarium species. These fungi are known to produce various anthraquinone derivatives, which can be extracted and purified for further use .
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties.
Scientific Research Applications
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism.
Antibacterial Activity: It exerts antibacterial effects by disrupting bacterial cell walls and interfering with essential metabolic processes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione: Another anthraquinone derivative with similar hydroxylation patterns.
9,10-Anthracenedione: A simpler anthraquinone compound used in various industrial applications.
Uniqueness
1,4,8-Trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of the 3-oxohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88100-94-1 |
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Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4,8-trihydroxy-2-(3-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O6/c1-2-4-11(21)8-7-10-9-14(23)16-17(18(10)24)20(26)15-12(19(16)25)5-3-6-13(15)22/h3,5-6,9,22-24H,2,4,7-8H2,1H3 |
InChI Key |
SMYVKMGNXHXNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
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